molecular formula C20H14N4O2S2 B12196866 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide

Cat. No.: B12196866
M. Wt: 406.5 g/mol
InChI Key: KKOXQSHLSLSBTD-YVLHZVERSA-N
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Description

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide is a complex organic compound that features a thiazolidine ring, a quinoxaline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide typically involves the formation of the thiazolidine ring followed by the introduction of the quinoxaline and benzamide groups. One common method involves the reaction of 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine with a suitable aldehyde to form the thiazolidinylidene intermediate. This intermediate is then reacted with quinoxalin-6-ylamine and benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the quinoxaline moiety can yield dihydroquinoxalines .

Scientific Research Applications

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide involves its interaction with molecular targets such as DNA and enzymes. The thiazolidine ring can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. The quinoxaline moiety can intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(quinoxalin-6-yl)benzamide is unique due to the presence of the thiazolidine ring, which imparts specific chemical reactivity and biological activity. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C20H14N4O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-quinoxalin-6-ylbenzamide

InChI

InChI=1S/C20H14N4O2S2/c1-24-19(26)17(28-20(24)27)10-12-2-4-13(5-3-12)18(25)23-14-6-7-15-16(11-14)22-9-8-21-15/h2-11H,1H3,(H,23,25)/b17-10-

InChI Key

KKOXQSHLSLSBTD-YVLHZVERSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3=CC4=NC=CN=C4C=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC4=NC=CN=C4C=C3)SC1=S

Origin of Product

United States

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